

Introduction: Unveiling the Potential of a Versatile Quinoline Scaffold

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Compound of Interest

Compound Name: 2-Hydroxyquinoline-7-carboxylic acid

Cat. No.: B2794258

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2-Hydroxyquinoline-7-carboxylic acid is a heterocyclic aromatic compound built upon a quinoline core. The strategic placement of a hydroxyl group at the 2-position and a carboxylic acid at the 7-position endows this molecule with unique chemical reactivity and significant potential across various scientific domains. While its isomer, 8-hydroxyquinoline, is widely recognized as a potent metal-chelating agent and fluorescent probe, **2-hydroxyquinoline-7-carboxylic acid** presents its own distinct opportunities as a versatile synthetic intermediate in medicinal chemistry and as a scaffold for the development of novel enzyme inhibitors.[\[1\]](#)[\[2\]](#)

This guide provides a detailed exploration of the core applications of **2-Hydroxyquinoline-7-carboxylic acid**, moving from its fundamental properties and handling to specific, field-proven experimental protocols. The methodologies described herein are designed to be self-validating, with an emphasis on the scientific rationale behind each step, empowering researchers to not only execute experiments but also to innovate upon these foundational techniques.

Physicochemical Properties and Essential Handling

Understanding the fundamental properties of **2-Hydroxyquinoline-7-carboxylic acid** is critical for its effective use in any experimental setting. The compound is typically a solid at room temperature with high thermal stability, a characteristic influenced by intramolecular hydrogen bonding.[\[1\]](#)

Property	Value	Reference
CAS Number	320349-89-1	[3]
Molecular Formula	C ₁₀ H ₇ NO ₃	[1]
Molecular Weight	189.17 g/mol	[1]
Appearance	Solid, typically pale yellow to reddish-yellow powder	[2]
Melting Point	> 300 °C	[1]
Solubility	Soluble in polar organic solvents (e.g., DMSO, DMF)	[1]
Storage	Store in a cool, dry, dark place, protected from moisture	[1][2]

Protocol 1: Preparation of Stock Solutions

The accuracy of any experiment begins with the precise preparation of reagents. Due to its limited aqueous solubility, a polar organic solvent is required to prepare a stock solution of **2-Hydroxyquinoline-7-carboxylic acid**.

Causality: Dimethyl sulfoxide (DMSO) is the solvent of choice for creating high-concentration stock solutions for most biological assays. Its high polarity effectively solvates the molecule, and it is miscible with the aqueous buffers typically used in these experiments.

Step-by-Step Methodology:

- Tare the Vial: Accurately weigh an empty, sterile microcentrifuge tube or glass vial.
- Weigh the Compound: Carefully add the desired amount of **2-Hydroxyquinoline-7-carboxylic acid** powder to the vial. For example, to prepare a 10 mM stock solution, weigh out 1.8917 mg for 1 mL of solvent.
- Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to the vial.

- Solubilize: Vortex the solution vigorously for 1-2 minutes. If necessary, gently warm the vial to 37°C or use a sonicating water bath to ensure complete dissolution. Visually inspect the solution against a light source to confirm no solid particulates remain.
- Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

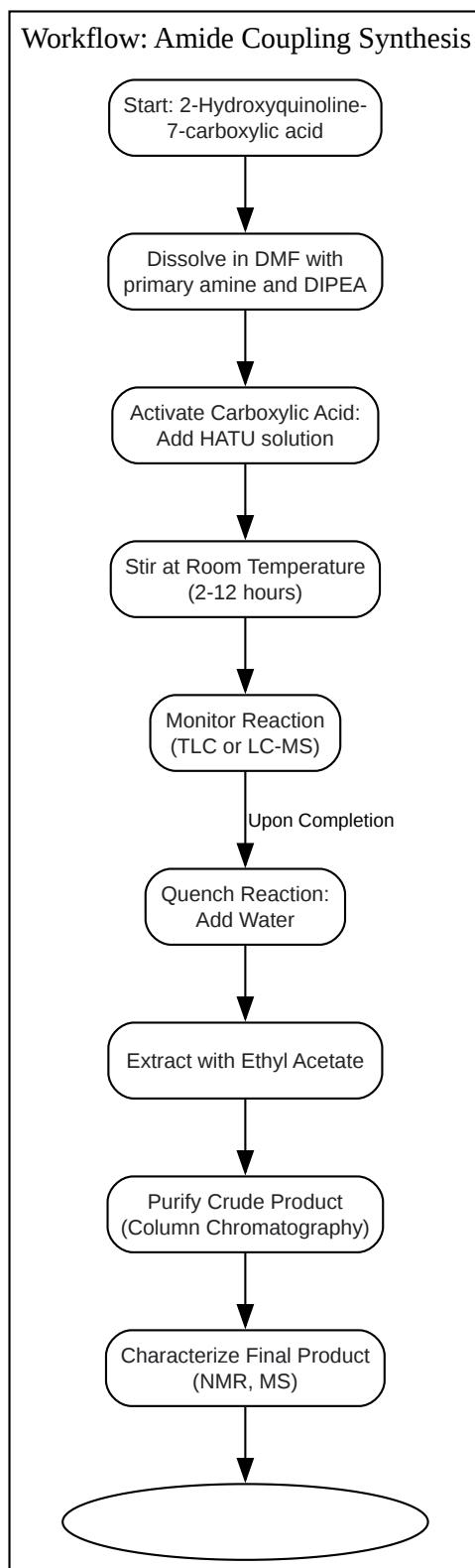
Application I: A Versatile Intermediate in Medicinal Chemistry

The dual functionality of the hydroxyl and carboxylic acid groups makes **2-Hydroxyquinoline-7-carboxylic acid** a valuable starting material for synthesizing more complex molecules and compound libraries.^{[1][4]} These reactive sites allow for a wide range of chemical transformations, including esterification, amidation, and etherification, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.^[5]

Protocol 2: Synthesis of a Carboxamide Derivative via Amide Coupling

This protocol details a representative workflow for coupling the carboxylic acid moiety with a primary amine to form a carboxamide derivative, a common structural motif in pharmacologically active compounds.

Causality: Amide bond formation is a cornerstone of medicinal chemistry. This protocol uses a standard peptide coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to activate the carboxylic acid, facilitating its reaction with an amine under mild conditions to produce high yields.



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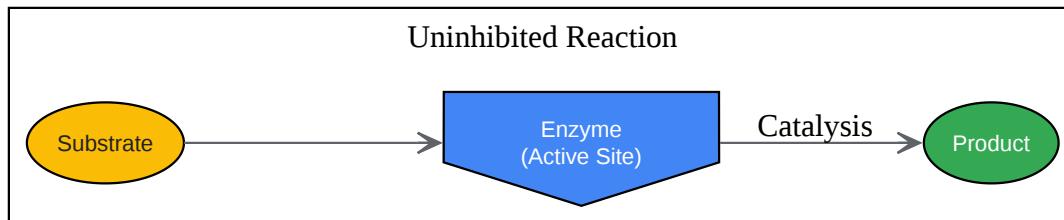
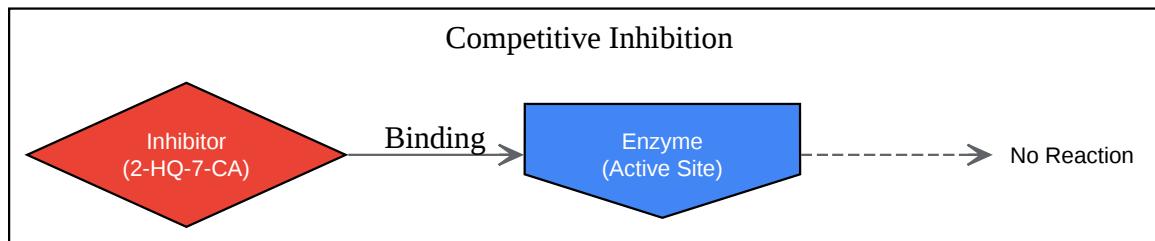
Caption: General experimental workflow for amide coupling synthesis.

Step-by-Step Methodology:

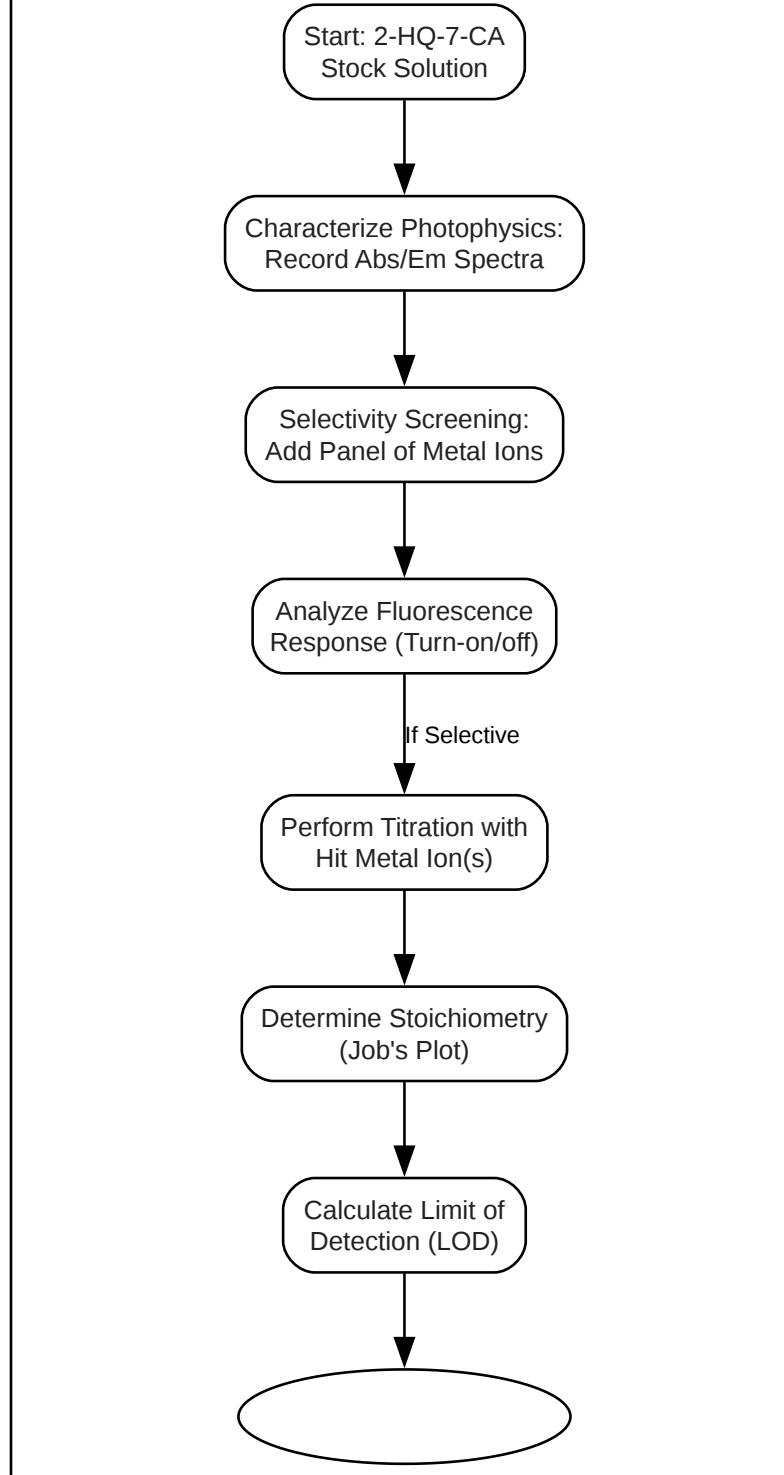
- Reagent Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve **2-Hydroxyquinoline-7-carboxylic acid** (1.0 eq) and the desired primary amine (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF).
- Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the mixture to act as a non-nucleophilic base. Stir for 5 minutes.
- Activation: In a separate vial, dissolve HATU (1.2 eq) in a small amount of anhydrous DMF. Add this solution dropwise to the reaction mixture at 0°C (ice bath).
- Reaction: Remove the ice bath and allow the reaction to stir at room temperature.
- Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).
- Work-up: Once complete, pour the reaction mixture into a separatory funnel containing water.
- Extraction: Extract the aqueous layer three times with a suitable organic solvent, such as ethyl acetate.
- Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure to obtain the crude product.
- Purification: Purify the crude material using flash column chromatography on silica gel to yield the pure carboxamide derivative.
- Characterization: Confirm the structure and purity of the final compound using techniques such as ^1H NMR, ^{13}C NMR, and High-Resolution Mass Spectrometry (HRMS).

Application II: Screening for Metalloenzyme Inhibition

The 8-hydroxyquinoline scaffold is a well-established metal-binding pharmacophore used in the design of inhibitors for metalloenzymes.^[6] By analogy, the nitrogen atom of the quinoline ring and the adjacent hydroxyl group in the 2-hydroxyquinoline tautomer can form a bidentate chelation site for essential metal ions (e.g., Zn^{2+} , Fe^{2+} , Mg^{2+}) within an enzyme's active site. This makes **2-Hydroxyquinoline-7-carboxylic acid** and its derivatives promising candidates for screening as inhibitors of metalloenzymes like histone deacetylases (HDACs) and matrix metalloproteinases (MMPs).^{[6][7]}



Workflow: Evaluating a Potential Fluorescent Probe



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